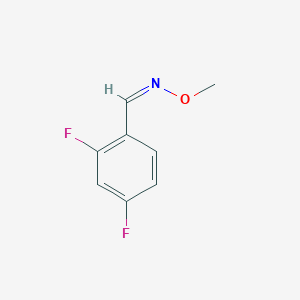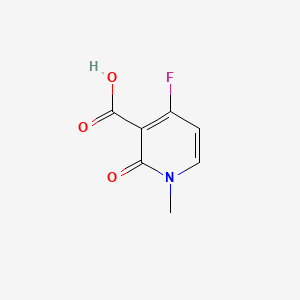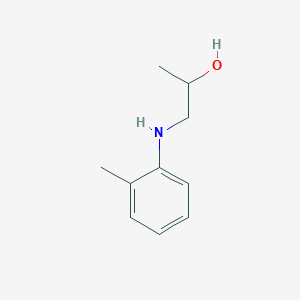
3,5-Difluoro-4-iodo-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9F2I. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of fluorine and iodine atoms, along with a methyl group, makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Direct Iodination: Another method involves the direct iodination of 3,5-difluoro-4’-methyl-1,1’-biphenyl using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as iodine pentafluoride for direct iodination.
Major Products Formed
Substituted Biphenyls: Depending on the reagents used, various substituted biphenyl derivatives can be formed.
Applications De Recherche Scientifique
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl exerts its effects depends on the specific reactions it undergoes. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and transmetalation steps . The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-4’-methyl-1,1’-biphenyl: Lacks the iodine atom but shares similar structural features.
4-Iodobenzotrifluoride: Contains an iodine atom and a trifluoromethyl group, making it structurally related.
Uniqueness
3,5-Difluoro-4-iodo-4’-methyl-1,1’-biphenyl is unique due to the combination of fluorine, iodine, and a methyl group on the biphenyl scaffold.
Propriétés
Formule moléculaire |
C13H9F2I |
|---|---|
Poids moléculaire |
330.11 g/mol |
Nom IUPAC |
1,3-difluoro-2-iodo-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H9F2I/c1-8-2-4-9(5-3-8)10-6-11(14)13(16)12(15)7-10/h2-7H,1H3 |
Clé InChI |
BFLNXTHCEOOXDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)





![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)


